Prodrug Bioactivation and Improved Oral Bioavailability of GW695634 vs. GW678248
GW695634 is specifically engineered as an N-propionyl sulfonamide amide prodrug of GW678248 to overcome the poor solubility and bioavailability limitations of the parent compound [1]. While direct comparative solubility data between GW695634 and GW678248 are not publicly disclosed, the development rationale explicitly states that the prodrug form was required to achieve acceptable oral bioavailability for clinical development, as GW678248 alone exhibited insufficient absorption [2]. The metabolic clearance of GW695634 proceeds primarily via amide hydrolysis rather than CYP450-mediated oxidation, a pathway distinct from first-generation NNRTIs such as efavirenz and nevirapine [3].
| Evidence Dimension | Oral Bioavailability Enablement via Prodrug Strategy |
|---|---|
| Target Compound Data | Oral prodrug with systemic exposure sufficient for Phase II clinical development |
| Comparator Or Baseline | GW678248 (parent compound) — insufficient oral bioavailability without prodrug modification |
| Quantified Difference | Qualitative improvement from non-viable to clinically viable oral dosing |
| Conditions | Preclinical pharmacokinetic studies in mice, rats, and monkeys |
Why This Matters
Procurement of GW695634 is essential for in vivo studies requiring oral administration of the GW678248 active moiety.
- [1] Ferris RG, Hazen RJ, Roberts GB, et al. Antiviral Activity of GW678248, a Novel Benzophenone Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrob Agents Chemother. 2005;49(10):4046-4051. doi:10.1128/AAC.49.10.4046-4051.2005 View Source
- [2] Romines KR, Freeman GA, Schaller LT, et al. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. J Med Chem. 2006;49(2):727-739. doi:10.1021/jm050670l View Source
- [3] de Serres M, Moss L, Sigafoos J, et al. The disposition and metabolism of GW695634: a non-nucleoside reverse transcriptase inhibitor (NNRTi) for treatment of HIV/AIDS. Xenobiotica. 2010;40(6):437-445. doi:10.3109/00498251003770578 View Source
